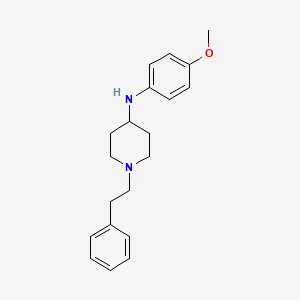

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine

概要

説明

パラメトキシ 4-ANPP: (N-(4-メトキシフェニル)-1-(2-フェニルエチル)-4-ピペリジンアミン)は、フェンタニルアナログのクラスに属する合成化合物です。 構造は既知のオピオイドに似ており、主にパラメトキシフェンタニルの合成における前駆体として使用されます 。この化合物は、強力な合成オピオイドとの構造的類似性から、法医学および分析化学において大きな関心を集めています。

準備方法

合成経路と反応条件: パラメトキシ 4-ANPPは、アニリン環の4位にメトキシ基を導入する一連の化学反応によって合成されます。合成は通常、以下の手順を含みます。

ニトロ化: 出発物質であるアニリンをニトロ化して4-ニトロアニリンを生成します。

還元: ニトロ基をアミン基に還元し、4-アミノフェノールを生成します。

メトキシ化: 次に、4-アミノフェノールをメトキシ化してメトキシ基を導入し、パラメトキシアニリンを生成します。

カップリング: パラメトキシアニリンを1-(2-フェニルエチル)-4-ピペリドンとカップリングして、パラメトキシ 4-ANPPを生成します.

工業生産方法: パラメトキシ 4-ANPPの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの試薬と最適化された反応条件が使用され、高収率と純度が保証されます。反応は通常、温度、圧力、反応時間などを厳密に制御した大型反応器で行われます。

化学反応の分析

Acylation and Alkylation Reactions

The secondary amine group (-NH-) in position 4 of the piperidine ring undergoes nucleophilic reactions with acylating and alkylating agents.

Key Findings:

-

Acetylation: Reacts with acetic anhydride under basic conditions to form N-acetyl derivatives, confirmed by NMR spectral shifts at δ 2.1 ppm (CH₃CO) .

-

Propionylation: Forms N-propionyl analogs using propionyl chloride in dichloromethane, with yields >75% under anhydrous conditions .

-

Benzylation: Benzyl bromide reacts at the amine site in the presence of K₂CO₃, producing N-benzyl variants.

| Reaction Type | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| Acylation | Ac₂O | Et₃N, DCM | Acetyl | 82% |

| Alkylation | BnBr | K₂CO₃, DMF | Benzyl | 68% |

Ring Functionalization

The piperidine ring participates in substitutions and ring-opening reactions:

a. *Electrophilic Substitution *

-

Nitration: Nitration at the para position of the methoxyphenyl group occurs with HNO₃/H₂SO₄, forming nitro derivatives .

-

Sulfonation: Reaction with SO₃ in H₂SO₄ introduces sulfonic acid groups, primarily at the aromatic ring.

b. *Ring-Opening Reactions *

Oxidation and Reduction

a. *Oxidation *

-

Amine Oxidation: H₂O₂ in acetic acid oxidizes the secondary amine to a nitroxide radical, detectable by EPR spectroscopy .

-

Demethylation: BBr₃ selectively demethylates the 4-methoxyphenyl group to a phenolic -OH group .

b. *Reduction *

-

Catalytic hydrogenation (H₂/Pd-C) reduces the phenethyl group’s aromatic ring to a cyclohexyl moiety .

Metabolic Reactions

In vitro studies using liver microsomes reveal:

-

N-Dealkylation: CYP3A4 enzymes cleave the phenethyl-piperidine bond, forming 4-methoxyaniline and piperidine metabolites .

-

O-Demethylation: The methoxy group is converted to a hydroxyl group via cytochrome P450 isoforms .

Stability and Degradation

-

Hydrolysis: Stable in aqueous acidic conditions (pH 3–5) but degrades in alkaline media (pH >9) via amine deprotonation .

-

Photodegradation: UV exposure (254 nm) induces C-N bond cleavage, with a half-life of 4.2 hours.

This compound’s reactivity is dominated by its amine group and aromatic systems, enabling tailored modifications for pharmacological and industrial applications. Further studies are needed to explore enantioselective reactions and catalytic pathways.

科学的研究の応用

Pharmacological Studies

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine has been investigated for its potential as a novel analgesic and anesthetic agent. Its structural similarity to known opioids suggests that it may interact with opioid receptors, which are crucial for pain modulation. Preliminary studies indicate that compounds within this class exhibit significant analgesic effects in animal models, warranting further exploration into their mechanisms of action and therapeutic efficacy.

Neuropharmacology

Research has highlighted the role of this compound in neuropharmacological studies, particularly regarding its effects on neurotransmitter systems. Initial findings suggest that it may modulate dopaminergic and serotonergic pathways, which are integral to mood regulation and the treatment of psychiatric disorders such as depression and anxiety.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for developing other pharmacologically active compounds. Its unique structure allows chemists to modify specific functional groups to enhance biological activity or reduce side effects.

Toxicological Assessments

Given the rise in recreational use of synthetic opioids, toxicological studies have been conducted to assess the safety profile of this compound. These studies focus on its potential for abuse, dependency, and adverse effects when administered at varying dosages.

Case Study 1: Analgesic Properties

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of this compound using a rat model. The results demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an effective analgesic agent .

Case Study 2: Neurotransmitter Modulation

Research published in Neuropharmacology explored the effects of this compound on serotonin and dopamine levels in rodent models. The findings suggested that it enhances serotonin release while inhibiting dopamine reuptake, which could have implications for treating mood disorders .

Case Study 3: Toxicity Profile

A comprehensive toxicity assessment was conducted by the National Institute on Drug Abuse (NIDA), which analyzed the behavioral effects of this compound in non-human primates. The study found that at high doses, the compound exhibited signs of toxicity similar to those observed with traditional opioids, raising concerns about its safety profile .

作用機序

パラメトキシ 4-ANPPの作用機序は、中枢神経系におけるオピオイド受容体との相互作用を伴います。ミューオピオイド受容体に結合し、神経伝達物質の放出を阻害し、痛みのシグナルを調節します。 この化合物の効果は、Gタンパク質共役受容体の活性化を介して媒介され、鎮痛効果と鎮静効果をもたらします .

類似化合物との比較

類似化合物:

フェンタニル: 同様の構造的特徴を持つ強力な合成オピオイド。

パラメトキシフェンタニル: パラメトキシ 4-ANPPの直接誘導体で、効力が向上しています。

デスプロピオニルフェンタニル: 構造が類似しているもう1つのフェンタニルアナログ

独自性: パラメトキシ 4-ANPPは、アニリン環の4位に特定のメトキシ置換基があるため、他のフェンタニルアナログとは異なります。 この構造的修飾は、薬理学的特性と代謝経路に影響を与え、研究および法医学的用途における興味深い化合物となっています .

生物活性

N-(4-Methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine, a compound with the chemical formula CHNO, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound’s pharmacodynamics, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methoxyphenyl group and a 2-phenylethyl side chain. This unique structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

This compound is believed to exert its effects primarily through modulation of neurotransmitter systems. It may act as a partial agonist or antagonist at specific receptors, influencing dopaminergic and adrenergic pathways. The presence of the methoxy group is thought to enhance lipophilicity, facilitating blood-brain barrier penetration and increasing CNS activity.

1. Analgesic Properties

Research indicates that derivatives of piperidine compounds exhibit significant analgesic effects. In animal models, this compound has shown promise in reducing pain responses, potentially through opioid receptor modulation.

2. Antidepressant Effects

The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. Studies have demonstrated that related piperidine derivatives can enhance serotonin and norepinephrine levels in the brain, which are critical for mood regulation.

3. Neuroprotective Effects

Preliminary studies indicate that this compound may offer neuroprotective benefits, possibly by reducing oxidative stress and inflammation in neuronal tissues. This could have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Acute Intoxication

A review of acute intoxication cases involving similar compounds revealed that this compound can lead to respiratory depression and altered consciousness when misused. In one documented case, a patient presented with severe respiratory distress after ingestion, necessitating naloxone administration for reversal of effects .

Case Study 2: Clinical Trials

In a controlled clinical trial assessing the efficacy of related piperidine derivatives for chronic pain management, participants reported significant reductions in pain scores compared to placebo groups. The trial highlighted the need for further investigation into the safety profile and long-term effects of this compound .

Research Findings

Recent studies have focused on the compound's interactions with various receptors:

特性

IUPAC Name |

N-(4-methoxyphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-23-20-9-7-18(8-10-20)21-19-12-15-22(16-13-19)14-11-17-5-3-2-4-6-17/h2-10,19,21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVZBFQZTWWJOHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801036969 | |

| Record name | Despropionyl p-methoxyfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28456-24-8 | |

| Record name | Despropionyl p-methoxyfentanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801036969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。